molecular formula C12H11ClO2S B14480765 6,7-Dimethylnaphthalene-1-sulfonyl chloride CAS No. 64817-45-4

6,7-Dimethylnaphthalene-1-sulfonyl chloride

Cat. No.: B14480765
CAS No.: 64817-45-4
M. Wt: 254.73 g/mol
InChI Key: VHJQYPXKSOSHNU-UHFFFAOYSA-N
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Description

6,7-Dimethylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C12H11ClO2S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylnaphthalene-1-sulfonyl chloride typically involves the sulfonation of 6,7-dimethylnaphthalene followed by chlorination. The process begins with the sulfonation of 6,7-dimethylnaphthalene using sulfuric acid or oleum, resulting in the formation of the corresponding sulfonic acid. This intermediate is then treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to convert the sulfonic acid group into a sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced separation techniques may be employed to ensure efficient production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

6,7-Dimethylnaphthalene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. .

Mechanism of Action

The mechanism of action of 6,7-Dimethylnaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethylnaphthalene-2-sulfonyl chloride
  • 5-Dimethylaminonaphthalene-1-sulfonyl chloride
  • Naphthalene-1-sulfonyl chloride

Uniqueness

6,7-Dimethylnaphthalene-1-sulfonyl chloride is unique due to the presence of two methyl groups at the 6 and 7 positions of the naphthalene ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to other naphthalene sulfonyl chlorides, it may exhibit different steric and electronic effects, making it suitable for specific applications .

Properties

CAS No.

64817-45-4

Molecular Formula

C12H11ClO2S

Molecular Weight

254.73 g/mol

IUPAC Name

6,7-dimethylnaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C12H11ClO2S/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2/h3-7H,1-2H3

InChI Key

VHJQYPXKSOSHNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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